4-Bromo-4'-isobutoxybiphenyl

Description

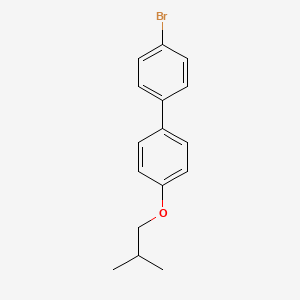

4-Bromo-4'-isobutoxybiphenyl (C₁₅H₁₅BrO, MW 291.18 g/mol) is a biphenyl derivative featuring a bromine atom at the 4-position and an isobutoxy group (-OCH₂CH(CH₃)₂) at the 4'-position. Its discontinued commercial status suggests challenges in large-scale production or niche applications. The isobutoxy group contributes to steric bulk and electron-donating effects, influencing solubility and reactivity in organic synthesis.

Properties

IUPAC Name |

1-bromo-4-[4-(2-methylpropoxy)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrO/c1-12(2)11-18-16-9-5-14(6-10-16)13-3-7-15(17)8-4-13/h3-10,12H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEPQSQFIPXTVHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401255626 | |

| Record name | 1,1′-Biphenyl, 4-bromo-4′-(2-methylpropoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401255626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310416-57-9 | |

| Record name | 1,1′-Biphenyl, 4-bromo-4′-(2-methylpropoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310416-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1′-Biphenyl, 4-bromo-4′-(2-methylpropoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401255626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production methods for 4-Bromo-4’-isobutoxybiphenyl may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as toluene or ethanol, with the addition of a base like potassium carbonate to facilitate the coupling process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-4’-isobutoxybiphenyl can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for forming carbon–carbon bonds involving this compound.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in a polar solvent.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

4-Bromo-4’-isobutoxybiphenyl has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving the interaction of biphenyl derivatives with biological systems.

Medicine: Research into potential pharmaceutical applications, such as drug development, may involve this compound.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromo-4’-isobutoxybiphenyl involves its interaction with specific molecular targets and pathways. The bromine atom and isobutoxy group can influence the compound’s reactivity and binding affinity to various receptors or enzymes. Detailed studies on its mechanism of action are essential for understanding its effects in different applications .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical and structural attributes of 4-Bromo-4'-isobutoxybiphenyl with analogous compounds:

Key Observations :

- Electronic Effects : The isobutoxy group donates electrons via resonance, contrasting with the electron-withdrawing fluoro group in 4-bromo-4'-fluorobiphenyl.

- Commercial Availability : Both this compound and 4-bromo-4'-ethylbiphenyl are discontinued in commercial catalogs, while fluorinated derivatives remain research-focused .

Key Observations :

- Regioselectivity : Fluorinated derivatives exhibit high regioselectivity in nitration, whereas isobutoxy-substituted biphenyls may face steric limitations in electrophilic substitution .

Biological Activity

4-Bromo-4'-isobutoxybiphenyl is an organic compound that has garnered attention due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article synthesizes existing knowledge on the biological activity of this compound, supported by empirical data and case studies.

Chemical Structure and Properties

This compound features a biphenyl core with a bromine atom and an isobutoxy group attached to the para positions. This structural arrangement is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : The compound has shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines.

- Antimicrobial Activity : Preliminary studies suggest potential antifungal properties.

Anticancer Activity

Recent studies have focused on the anticancer effects of this compound, particularly its impact on various cancer cell lines.

In Vitro Studies

A notable study evaluated the compound's effects on MCF-7 (breast cancer), HeLa (cervical cancer), and Jurkat (leukemia) cell lines. The results are summarized in the following table:

| Cell Line | IC50 (µM) | % Viable Cells at 5 µM | % Viable Cells at 10 µM | % Viable Cells at 20 µM |

|---|---|---|---|---|

| MCF-7 | 8.47 ± 0.18 | 58.48% (48h) | 45.22% (48h) | 21.24% (48h) |

| HeLa | 9.22 ± 0.17 | 62.67% (48h) | 46.77% (48h) | 29.33% (48h) |

| Jurkat | 4.64 ± 0.08 | 54.58% (48h) | 40.11% (48h) | 24.72% (48h) |

The results indicate that Jurkat cells are particularly sensitive to treatment with this compound, showing a significant decrease in viability over time, especially at higher concentrations.

The mechanism by which this compound induces cytotoxicity appears to involve interference with cell cycle progression and apoptosis pathways. Flow cytometry analysis revealed that treatment with the compound altered cell cycle distribution significantly, suggesting an induction of apoptosis in treated cells.

Case Studies

- Study on MCF-7 Cells : In a controlled study, MCF-7 cells treated with varying concentrations of the compound exhibited a dose-dependent reduction in viability, with notable apoptotic markers observed under microscopy.

- Jurkat Cell Response : A focused investigation on Jurkat cells demonstrated not only reduced viability but also significant morphological changes indicative of apoptosis after treatment with the compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.